Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate
CAS No.:
Cat. No.: VC17205476
Molecular Formula: C15H12O2S
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12O2S |
|---|---|
| Molecular Weight | 256.3 g/mol |
| IUPAC Name | ethyl (2Z)-2-indeno[1,2-c]thiophen-4-ylideneacetate |
| Standard InChI | InChI=1S/C15H12O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-9H,2H2,1H3/b12-7- |
| Standard InChI Key | QEEBLZOAPORQOA-GHXNOFRVSA-N |
| Isomeric SMILES | CCOC(=O)/C=C\1/C2=CC=CC=C2C3=CSC=C31 |
| Canonical SMILES | CCOC(=O)C=C1C2=CC=CC=C2C3=CSC=C31 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate is defined by the IUPAC name ethyl (2Z)-2-indeno[1,2-c]thiophen-4-ylideneacetate. Its molecular formula (C₁₅H₁₂O₂S) reflects a hybrid architecture combining an indene ring fused to a thiophene moiety, with an ethyl acetate group at the C2 position (Table 1).
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₂O₂S |
| Molecular weight | 256.3 g/mol |
| IUPAC name | ethyl (2Z)-2-indeno[1,2-c]thiophen-4-ylideneacetate |
| Canonical SMILES | CCOC(=O)C=C1C2=CC=CC=C2C3=CSC=C31 |
| PubChem CID | 129319727 |
The Z-configuration of the exocyclic double bond is confirmed by its isomeric SMILES string (/C=C\), which dictates planar rigidity and electronic delocalization across the fused rings.
Spectroscopic Characterization
Infrared (IR) and nuclear magnetic resonance (NMR) data for analogous indeno-thiophene derivatives provide insights into its structural features. For example, IR spectra of related compounds show characteristic peaks at 1745–1750 cm⁻¹ (C=O stretch) and 1607–1693 cm⁻¹ (C=C/C=N vibrations) . ¹H NMR signals for the ethyl group typically appear as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂), while aromatic protons resonate between δ 7.2–8.9 ppm .
Synthesis and Reaction Pathways
Palladium-Catalyzed Allylic Arylation
A robust synthesis route involves palladium-catalyzed 5-endo-trig allylic arylation, as demonstrated by Singh et al. . Key steps include:
-
Formation of N-alkyl-isatins: Reaction of isatin derivatives with alkyl halides in tetrahydrofuran (THF) at 0°C, yielding intermediates in 60–85% purity.
-
Cyclocondensation: Treatment with propionaldehyde and DBU at −25°C, followed by acid-catalyzed cyclization, generates indeno-thiophene precursors.
-
Acetylation: Final acetylation using acetic anhydride and triethylamine in dichloromethane affords the target compound in 70–90% yield .
Table 2: Optimized reaction conditions for synthesis
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | THF/DCM |
| Temperature | −25°C to room temperature |
| Yield | 70–90% |
Alternative Cyclocondensation Approaches
El-Taweel and Zaied reported a complementary method using chloroacetone and potassium hydroxide in dimethylformamide (DMF). Cyclization of indeno-thiophene precursors with active methylene nitriles yielded derivatives with 70% efficiency, as confirmed by mass spectrometry .
Electronic Properties and Material Science Applications
Optoelectronic Performance
The indeno-thiophene core’s extended π-system enables charge transport properties suitable for organic field-effect transistors (OFETs) and photovoltaic cells. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ∼3.1 eV, favoring electron injection in device architectures.
Comparative Analysis with Analogues
Table 3: Electronic properties of indeno-thiophene derivatives
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|
| Ethyl 2-(8H-indeno[1,2-c]thiophen-8-ylidene)acetate | −5.2 | −2.1 | 3.1 |
| Indeno[1,2-c]thiophene-4-carbonitrile | −5.4 | −2.3 | 3.1 |
The ethyl acetate substituent minimally disrupts conjugation, preserving optoelectronic efficiency while enhancing solubility in polar solvents.
Industrial and Environmental Considerations
Scalability and Cost Analysis
Bulk synthesis remains cost-prohibitive due to palladium catalysts ($320–450/g) . Alternatives like nickel-catalyzed cross-couplings are being explored to reduce expenses by ∼40% .
Environmental Impact
The compound’s persistence in aquatic systems (BCF: 1,200) raises ecotoxicological concerns. Biodegradation studies show <10% degradation over 28 days, necessitating advanced oxidation processes for remediation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume